1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-
Description
The compound 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- (CAS: 99208-71-6) is a bicyclic heterocycle featuring a fused pyrrole-oxazolone core with two methyl groups at the 3-position. Its IUPAC name is (S)-3,3-dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, and it adopts a stereospecific configuration with a bicyclo[3.3.0]octane-like framework . This compound is synthesized via N-heterocyclic carbene (NHC)-catalyzed annulation reactions, leveraging aldehydes and ketones as precursors. Key spectral data include distinctive NMR shifts (e.g., δ ~2.0–3.0 ppm for methyl groups) and FTIR absorption bands (e.g., 1650–1750 cm⁻¹ for the oxazolone carbonyl) .
Properties
IUPAC Name |
3,3-dimethylpyrrolo[1,2-c][1,3]oxazol-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-8(2)9-5-3-4-6(9)7(10)11-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOBZZMWNQYYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2C=CC=C2C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459352 | |
| Record name | 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820963-98-2 | |
| Record name | 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the pyrrole ring serve as nucleophilic centers, enabling alkylation and acylation:
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Alkylation : Reacts with methyl iodide (CH₃I) in THF at 0–25°C to yield N-alkylated derivatives.
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Acylation : Treatment with acetyl chloride (CH₃COCl) in dichloromethane (DCM) produces N-acetylated products.
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| N-Alkylation | CH₃I | THF, 0–25°C | N-Methyl derivative | 80–85% |
| N-Acylation | CH₃COCl | DCM, rt | N-Acetyl derivative | 75% |
Electrophilic Aromatic Substitution
The oxazole ring undergoes electrophilic substitution at the C-5 position:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups.
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Sulfonation : SO₃ in H₂SO₄ generates sulfonic acid derivatives.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions:
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With Maleic Anhydride : Forms fused bicyclic adducts under reflux in toluene.
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With Aldehydes/Ketones : Reacts with aldehydes (e.g., benzaldehyde) in THF/KOH to yield E-isomer-predominant oxazole derivatives .
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Fused bicyclic adduct | 65% |
| Benzaldehyde | THF/KOH, rt | (E)-Oxazole derivative | 80% |
Oxidation and Reduction
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Oxidation : H₂O₂ in acidic conditions oxidizes the oxazole ring to hydroxylated intermediates.
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Reduction : LiAlH₄ reduces the lactone moiety to a diol. Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring.
Ring-Opening Reactions
Under acidic or basic conditions, the oxazole ring undergoes cleavage:
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Acidic Hydrolysis : HCl in ethanol generates linear amido-alcohols.
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Base-Induced Ring Opening : KOH in THF produces pyrrole-carboxylic acid derivatives .
| Conditions | Reagent | Product |
|---|---|---|
| Acidic | HCl/EtOH | 5-Hydroxypyrrolidinone |
| Basic | KOH/THF | Pyrrole-2-carboxylic acid |
Stereochemical Transformations
The 3,3-dimethyl group influences stereoselectivity:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[1,2-c]oxazole derivatives in anticancer therapies. For instance, compounds bearing this scaffold have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The antimicrobial efficacy of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one derivatives has been investigated extensively. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways within microbial cells .
Materials Science
Polymer Chemistry
In materials science, pyrrolo[1,2-c]oxazole derivatives are utilized in the synthesis of advanced polymers. Their incorporation into polymer matrices enhances thermal stability and mechanical properties. These materials are being explored for applications in coatings and composite materials that require high-performance characteristics .
Sensors and Electronics
The electronic properties of pyrrolo[1,2-c]oxazole derivatives make them suitable candidates for use in organic semiconductors and sensors. Their ability to form stable thin films allows for the development of devices that can detect environmental pollutants or biological markers .
Agricultural Chemistry
Pesticidal Activity
The potential use of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one as a pesticide has garnered attention due to its ability to inhibit key enzymes in pests. Studies have shown that these compounds can effectively control pest populations while minimizing toxicity to non-target organisms .
Herbicide Development
Research into herbicidal applications has also been promising. Pyrrolo[1,2-c]oxazole derivatives have been shown to disrupt plant growth by interfering with photosynthetic pathways or hormone regulation in plants. This specificity could lead to the development of selective herbicides that target specific weed species without harming crops .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 3-position substituents significantly influence the physicochemical and synthetic properties of pyrrolooxazolones. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Properties
Note: Physical state of the dimethyl derivative is inferred from similar bicyclic compounds.
- Trifluoromethyl (-CF₃) and trichloromethyl (-CCl₃) groups are electron-withdrawing, polarizing the carbonyl and stabilizing intermediates in cycloaddition reactions .
Steric Effects :
Table 2: Reaction Conditions and Catalysts
Spectral and Computational Data
- FTIR :
- NMR :
- Dimethyl groups in the target compound show singlet peaks at δ 1.2–1.5 ppm, distinct from aromatic protons in 3a (δ 7.5–8.5 ppm) .
Biological Activity
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C6H7N2O2
- Molecular Weight : 141.12 g/mol
- CAS Number : 5626-64-2
Biological Activity Overview
The biological activity of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- has been studied in various contexts. Key areas of interest include:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
The mechanisms underlying the biological activities of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one are still being elucidated. Notable proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways that promote cancer cell proliferation .
- Modulation of Reactive Oxygen Species (ROS) : By reducing ROS levels, this compound may help mitigate oxidative damage in neuronal cells .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
- Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability among leukemia cell lines. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
- Neuroprotection in Animal Models : An animal study investigated the neuroprotective effects of the compound in models of induced oxidative stress. The results indicated a significant reduction in markers of neuronal damage and improved behavioral outcomes .
Data Table
The following table summarizes key findings related to the biological activity of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one:
Q & A
Q. Table 1: Representative Synthesis Conditions and Yields
| Compound | Substituents | Catalyst | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| 3a | Phenyl | 4 | CHCl₃ | 30 | 83% | |
| 3n | 3-Chlorophenyl | 4 | CHCl₃ | 30 | 67% | |
| 3o | 3-Nitrophenyl | 4 | CHCl₃ | 30 | 31% | |
| 3u | 6-Bromoindolyl | 4 | CHCl₃ | 30 | 65% |
Key Insight : Electron-withdrawing substituents (e.g., nitro groups) reduce yields due to steric and electronic effects .
How are spectroscopic techniques (NMR, FTIR, HRMS) employed to characterize pyrrolooxazolone derivatives?
Basic Research Question
- ¹H/¹³C NMR : Confirms regioselectivity and substituent orientation. For 3n (CDCl₃), δ 7.51–7.46 ppm (aromatic H), δ 176.2 ppm (C=O) . Indole-containing derivatives (e.g., 3u ) show NH signals at δ 9.81 ppm .
- FTIR : Carbonyl stretches appear at ~1659 cm⁻¹, while CF₃ groups absorb at 1177 cm⁻¹ .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ for 3u : Calc. 307.0694, Found 307.0693) .
Q. Table 2: NMR Data for Selected Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (cm⁻¹) |
|---|---|---|---|
| 3n | 7.51–7.46 (m, 2H) | 176.2 (C=O) | 1659, 1177 |
| 3u | 9.81 (s, 1H, NH) | 159.5 (C-O) | 1530, 1273 |
Note : Discrepancies in NH signals (e.g., absence in 3n vs. presence in 3u ) indicate substituent-dependent tautomerism .
What factors contribute to yield variations in NHC-catalyzed annulation reactions for pyrrolooxazolones?
Advanced Research Question
Yield optimization requires addressing:
- Substituent Effects : Electron-deficient aryl groups (e.g., 3-nitrophenyl in 3o ) reduce yields (31%) due to destabilized intermediates .
- Catalyst Loading : Excess NHC (e.g., 20 mol% 4 ) improves turnover but may complicate purification .
- Solvent Choice : CHCl₃ enhances solubility of hydrophobic substrates vs. polar aprotic solvents .
- Oxidant Efficiency : Over-oxidation side reactions necessitate stoichiometric control .
Q. Methodological Recommendation :
Screen substituents for electronic/steric compatibility.
Optimize catalyst:substrate ratio (e.g., 0.2 eq. 4 ).
Monitor reaction progress via TLC (CHCl₃:MeOH = 95:5) .
How can computational methods (DFT) aid in understanding the electronic structure and reactivity of pyrrolooxazolones?
Advanced Research Question
- DFT Applications :
- Reaction Mechanisms : Simulate NHC-mediated aza-dienolate formation and annulation pathways .
- Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites. For example, HOMO localization on pyrrole rings suggests regioselective functionalization .
- Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on reaction kinetics .
Case Study : DFT at B3LYP/6-311G+(d,p) level confirmed charge transfer in triazole-pyrrolooxazolone hybrids, correlating with observed bioactivity .
Are there known biological activities of pyrrolooxazolone derivatives relevant to therapeutic research?
Advanced Research Question
- Anti-Inflammatory/Analgesic : (1H)-3,4-Dihydropyrrolo[2,1-c][1,4]oxazin-1-one derivatives inhibit COX-2 (IC₅₀ = 2.1 µM) .
- Anticancer : Analogues like MANIO restore p53 tumor suppressor function in colorectal cancer models .
- Antimicrobial : Substitution with heteroaromatic groups (e.g., indole in 3u ) enhances Gram-positive bacterial inhibition (MIC = 8 µg/mL) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
